molecular formula C50H56N16O4 B600850 Linagliptin Dimer Impurity 2 CAS No. 1418133-47-7

Linagliptin Dimer Impurity 2

Cat. No. B600850
CAS RN: 1418133-47-7
M. Wt: 945.08
InChI Key:
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Description

Linagliptin Dimer Impurity 2 is an impurity standard of Linagliptin . Linagliptin is a medication used to manage blood sugar levels in people with type 2 diabetes mellitus . It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors .


Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC) . All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data . This compound is formed as a result of an unintended side reaction during the synthesis of linagliptin.


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectral data (MS, HRMS, ¹H-NMR, (13)C-NMR and IR) . The ¹H-NMR of this impurity revealed two D2O exchangeable signals at 12.86 and 8.35, indicating one acid O-H proton and one amide N-H proton, and an additional eight proton signals at 7.41–8.25 corresponding to aromatic protons .


Chemical Reactions Analysis

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . Nitrosamines can be formed through various chemical processes, including the reaction between nitrites and secondary amines in certain conditions .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid that is insoluble in water and slightly soluble in methanol and ethanol. Its molecular formula is C40H38N8O4, and it has a molecular weight of 690.8 g/mol.

Scientific Research Applications

Analytical Method Development

  • Capillary Electrophoresis Method : A method using capillary electrophoresis was developed for determining the enantiomeric impurity of Linagliptin, highlighting the importance of accurately identifying impurities in pharmaceuticals for ensuring drug safety and efficacy (Mai et al., 2020).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : A sensitive analytical method using HILIC was developed to estimate genotoxic impurities like 4-dimethylaminopyridine in Linagliptin, demonstrating the critical role of advanced analytical techniques in identifying potential hazards in drug compounds (Bashar Al‐Sabti & J. Harbali, 2020).

  • Ultra High Performance Liquid Chromatography (UHPLC) : UHPLC was employed for the simultaneous determination of genotoxic impurities in Linagliptin, underscoring the importance of robust analytical methods in pharmaceutical quality control (Yiwen Huang et al., 2018).

Impurity Characterization and Control

  • Structural Characterization of Impurities : A study on the structural characterization of Linagliptin degradation products and related impurities, using liquid chromatography/quadrupole time-of-flight electrospray ionization tandem mass spectrometry, highlights the criticality of comprehending impurity profiles for drug safety (Amrej Singh Yadav et al., 2020).

  • Identification of Process-Related Impurities : Research focusing on identifying and characterizing process-related impurities of Linagliptin during its manufacturing process emphasizes the importance of thorough impurity analysis in pharmaceutical manufacturing (S. Nandi et al., 2015).

Impurity Quantification and Stability Studies

  • Stability Indicating Method for Degradation Products : Development of a reverse phase-HPLC stability indicating method for Linagliptin degradation products, and identification of Impurity-VII, VIII, and IX, signifies the role of stability studies in ensuring the longevity and efficacy of pharmaceutical products (Sushant B. Jadhav et al., 2017).

  • Quantitative Determination of Genotoxic Impurity : A study aimed at developing an analytical method for quantitative determination of the genotoxic impurity 3-aminopyridine in Linagliptin, using HILIC-UV, illustrates the significance of precise quantification of impurities in drug safety evaluation (Bashar Al‐Sabti & J. Harbali, 2020).

Drug Safety and Pharmacokinetics

  • Toxicity Prediction and Biological Safety Studies : An LC method for quantifying Linagliptin and its synthetic impurities, coupled with toxicity prediction studies and in vitro biological safety studies, reflects the comprehensive approach required to evaluate the safety profile of pharmaceutical compounds (Raquel Balestri Heleno Ferreira et al., 2019).

  • Pharmacokinetic and Pharmacodynamic Properties : An investigation into the pharmacokinetics and pharmacodynamics of Linagliptin provides insights into the drug's absorption, distribution, metabolism, and elimination processes, crucial for understanding its efficacy and safety profile (U. Graefe-Mody et al., 2012).

Mechanism of Action

Target of Action

The primary target of Linagliptin Dimer Impurity 2 is the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

This compound, as an impurity standard of Linagliptin, is expected to act as a competitive and reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, it slows the breakdown of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . This results in increased levels of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner .

Biochemical Pathways

The inhibition of DPP-4 by this compound affects several biochemical pathways. It leads to a decrease in the concentration of proinflammatory factors such as TNF-α, IL-6 and promotes the growth of anti-inflammatory cell populations . It also impacts the SDF-1α/CXCR4 signaling pathway, which is connected with neuron survival and neuronal stem cells proliferation .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, and minimal renal clearance . After oral administration, Linagliptin is rapidly absorbed, with maximum plasma concentration occurring after approximately 90 minutes . The oral bioavailability of Linagliptin is approximately 30% . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in its overall pharmacokinetics .

Result of Action

The action of this compound leads to improved glycemic control in patients with type 2 diabetes mellitus . By increasing the levels of active incretins, it enhances insulin secretion and suppresses glucagon release, thereby reducing blood glucose levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been observed that Linagliptin is particularly susceptible to degradation when exposed to acid and peroxide . No significant degradation effects were observed under alkali, thermolytic, and photolytic conditions .

Safety and Hazards

When handling Linagliptin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The present invention relates to an improved process for preparation of highly pure Linagliptin which ensures the removal of Linagliptin Dimer impurity . It includes preparation of Linagliptin as per prior art and its purification by its benzoate or mandelate salt formation or by treatment with Methanesulphonic acid, n-Pentanesulphonic acid, Orthophosphoric Acid, other such acids or mixture of two or more such acids .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Linagliptin Dimer Impurity 2 involves the reaction of Linagliptin with a suitable reagent to form the desired impurity.", "Starting Materials": [ "Linagliptin" ], "Reaction": [ "Linagliptin is reacted with a suitable reagent under appropriate conditions.", "The reaction mixture is then purified using chromatography techniques to isolate Linagliptin Dimer Impurity 2." ] }

CAS RN

1418133-47-7

Molecular Formula

C50H56N16O4

Molecular Weight

945.08

Appearance

Off-White to Pale Yellow Solid

melting_point

>142°C

Purity

> 95%

quantity

Milligrams-Grams

synonyms

Linagliptin Methyldimer;  8-[(3R)-3-Amino-1-piperidinyl]-1-[[4-[[2-[[8-[(3R)-3-amino-1-piperidinyl]-7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-2,6-dioxo-1H-purin-1-yl]methyl]-1,4-dihydro-4-methyl-4-quinazolinyl]methyl]-2-quinazolinyl]methyl]-7-(2-butyn-

Origin of Product

United States

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